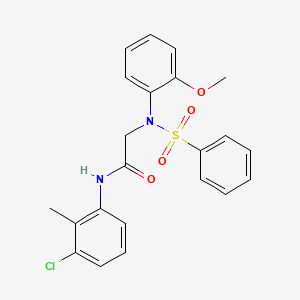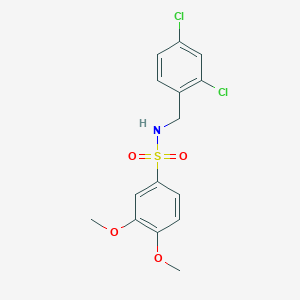
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide
Descripción general
Descripción
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide, also known as BMS-986165, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a potent and selective inhibitor of the TYK2 (tyrosine kinase 2) enzyme, which plays a critical role in the signaling pathways of several cytokines that are involved in the pathogenesis of autoimmune diseases.
Mecanismo De Acción
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and IFN-α/β. By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines and suppresses the activation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile in both animals and humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide. One potential application is in the treatment of multiple sclerosis, which is a chronic autoimmune disease that affects the central nervous system. In addition, this compound may have potential applications in the treatment of other autoimmune diseases, such as lupus and Sjogren's syndrome. Further studies are needed to determine the efficacy and safety of this compound in these indications.
Aplicaciones Científicas De Investigación
N~1~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively reduce inflammation and improve disease symptoms.
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(N-methylsulfonylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12-10-13(8-9-15(12)17)18-16(20)11-19(23(2,21)22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTGAOWDPBMQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676135.png)
![5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3676141.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3676172.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676178.png)
![3-isopropoxy-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B3676183.png)

![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3676196.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3676207.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3676213.png)
![2-[(3-bromobenzyl)thio]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B3676215.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3676225.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B3676229.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3676240.png)
